molecular formula C10H14O4 B14429698 Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate CAS No. 79678-14-1

Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate

Cat. No.: B14429698
CAS No.: 79678-14-1
M. Wt: 198.22 g/mol
InChI Key: CRYXQHCUGAVJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexene ring, with a methyl ester functional group attached to the spiro carbon. The molecular formula of this compound is C10H14O4, and it has a molecular weight of 198.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate typically involves the reaction of a suitable dioxane derivative with a cyclohexene derivative under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the formation of the desired product. The use of automated reactors and in-line monitoring systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate is unique due to its combination of a spirocyclic structure and a methyl ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

79678-14-1

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate

InChI

InChI=1S/C10H14O4/c1-12-9(11)8-3-2-4-10(7-8)13-5-6-14-10/h3H,2,4-7H2,1H3

InChI Key

CRYXQHCUGAVJAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCC2(C1)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.